molecular formula C6H12N2O B159628 cis-2-Aminocyclopentanecarboxamide CAS No. 135053-11-1

cis-2-Aminocyclopentanecarboxamide

Cat. No. B159628
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-UHNVWZDZSA-N
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Description

“Cis-2-Aminocyclopentanecarboxamide” is a chemical compound with the molecular formula C6H12N2O. It is a derivative of aminocyclopentanecarboxamides .


Synthesis Analysis

Different syntheses of cis- and trans-2-aminocyclopentanecarboxamides were studied. A convenient and effective method was devised for the preparation of cis-2-aminocyclopentanecarboxamide derivatives starting from the readily available 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one .


Molecular Structure Analysis

The molecular structure of “cis-2-Aminocyclopentanecarboxamide” is represented by the SMILES notation: NC(=O)C1CCCC1N . The compound has a molecular weight of 128.17 g/mol.

Scientific Research Applications

Preparation of cis-2-Aminocyclopentanecarboxamide Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The compound cis-2-Aminocyclopentanecarboxamide has been used in the synthesis of its derivatives . These derivatives have potential applications in various fields, including medicinal chemistry.
  • Methods of Application: A convenient and effective method was devised for the preparation of cis-2-aminocyclopentanecarboxamide derivatives starting from the readily available 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one .
  • Results or Outcomes: The study successfully developed a method for preparing cis-2-aminocyclopentanecarboxamide derivatives .

Cis-Amide Stabilizing Proline Analogs

  • Scientific Field: Peptide and Protein Engineering
  • Application Summary: Cis-2-Aminocyclopentanecarboxamide is used in the synthesis of cis-amide stabilizing proline analogs . These analogs are crucial for backbone modification in order to stabilize the cis conformer in proteins and peptides .
  • Methods of Application: The synthesis of these analogs involves the introduction of cyclic amino acids with limited conformational space . This is an effective approach for structural modification of peptides and proteins .
  • Results or Outcomes: The inclusion of a proline or a modified proline residue in the sequence of a peptide or protein results in unique conformational properties .

Safety And Hazards

The safety data sheet for “cis-2-Aminocyclopentanecarboxamide” indicates that it has potential hazards including acute toxicity (oral) and skin corrosion/irritation . It is recommended for use only in laboratory settings or for the manufacture of chemical compounds .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGFTUCRJJFPES-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Amino-1-cyclopentanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Fitz, K Lundell, F Fülöp, LT Kanerva - Tetrahedron: Asymmetry, 2006 - Elsevier
… .15, 16 In the present work, ammonolysis could not be used because ethyl cis-2-aminocyclopentanecarboxylate is known to give a mixture of cis-2-aminocyclopentanecarboxamide 1 …
Number of citations: 8 www.sciencedirect.com
P Csomos, G Bernáth, F Fülöp - Monatshefte für Chemie/Chemical …, 2002 - Springer
… same method 25% methanolic ammonia at room temperature) the homologue ethyl cis-2-aminocyclopentanecarboxylate 1 resulted in a mixture of cis2-aminocyclopentanecarboxamide …
Number of citations: 12 link.springer.com
RN Lima, CS dos Anjos, EVM Orozco, ALM Porto - Molecular Catalysis, 2019 - Elsevier
… The N-acylation of cis-2-aminocyclopentanecarboxamide with 2,2,2-trifluoroethyl butanoate in the presence of CAL-B produced the (1S,2R)-amide with conversion from 46% to 50% …
Number of citations: 64 www.sciencedirect.com

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